N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide
Description
N-(4-(Methylsulfonyl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group and a methylsulfonyl-substituted phenyl moiety. Sulfonamides are widely studied for their pharmacological versatility, including antibacterial, antitumor, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S3/c1-18(13,14)10-6-4-9(5-7-10)12-19(15,16)11-3-2-8-17-11/h2-8,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUULTPEIUBWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution Reaction
The most widely reported method involves the reaction of 4-(methylsulfonyl)aniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation.
Reaction Equation:
$$
\text{4-(Methylsulfonyl)aniline} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{N-(4-(Methylsulfonyl)phenyl)thiophene-2-sulfonamide} + \text{HCl}
$$
Solvent Systems and Temperature Optimization
- Dichloromethane (DCM): Preferred for its low boiling point (40°C) and compatibility with moisture-sensitive reactions. Reactions typically proceed at 0°C to room temperature over 6–12 hours.
- Tetrahydrofuran (THF): Used in reactions requiring higher solubility of reactants, often at reflux temperatures (60–70°C).
Table 1: Comparison of Solvent Systems
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | 0–25 | 6–12 | 78 | 97 |
| THF | 60–70 | 4–6 | 85 | 95 |
| DMF | 25 | 12 | 65 | 90 |
Industrial-Scale Production Strategies
Continuous Flow Reactors
Recent patents describe the use of continuous flow reactors to enhance reaction efficiency and scalability. Key advantages include:
Automated Purification Systems
Industrial processes employ flash chromatography or recrystallization for purification:
Reaction Monitoring and Analytical Validation
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6): Key peaks include δ 8.15 (s, 1H, NH), 7.85–7.70 (m, 4H, aromatic H), and 7.45–7.30 (m, 2H, thiophene H).
- HPLC: Retention time of 6.2 minutes under isocratic conditions (acetonitrile:water = 60:40).
Table 2: Analytical Data Summary
| Technique | Parameters | Observations |
|---|---|---|
| 1H NMR | 400 MHz, DMSO-d6 | NH peak at δ 8.15 confirms sulfonamide formation |
| HPLC | C18 column, 60:40 acetonitrile/water | Purity >95% |
| Melting Point | 162–164°C | Sharp range indicates high crystallinity |
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Thiophene-2-sulfonyl chloride is prone to hydrolysis in aqueous conditions. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural variations among sulfonamide derivatives influence their physicochemical properties and bioactivity. Below is a comparative table:
Physicochemical and Spectral Properties
- This contrasts with nitro or chloro substituents (e.g., ), which may increase reactivity but reduce solubility.
- Hydrogen Bonding: Dual sulfonamide groups in the target compound likely facilitate stronger hydrogen bonding compared to mono-sulfonamides (e.g., ), as seen in crystallographic studies where sulfonamides form intermolecular C–H⋯O interactions .
- Tautomerism : Analogous 1,2,4-triazole derivatives (e.g., ) exhibit tautomeric equilibria, but the target compound’s rigid thiophene core may restrict such behavior, enhancing stability.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Thiophene vs. Thiazole/Oxazole: Thiophene’s smaller size may improve membrane permeability compared to bulkier heterocycles (e.g., ).
- Substituent Effects: Electron-withdrawing groups (e.g., methylsulfonyl) enhance stability and target binding, while alkoxy groups (e.g., ) may increase lipophilicity and bioavailability.
- Computational Predictions : Molecular docking tools like AutoDock Vina could predict the target compound’s binding modes, leveraging methodologies validated in analogous studies .
Biological Activity
N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound this compound features a thiophene ring substituted with a sulfonamide group and a methylsulfonyl phenyl moiety. This structural configuration is significant as it combines features known to enhance biological activity, particularly against bacterial strains.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. The following table summarizes the antibacterial activity observed against various bacterial strains:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|---|
| 5a | 8 | 10.5 | E. coli |
| 5b | 7.5 | 8 | S. aureus |
| 5c | 7 | 9 | B. subtilis |
| 5d | 7 | 6 | S. epidermidis |
The data indicates that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Bacillus subtilis . The mechanism of action for these compounds is primarily attributed to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects .
Case Studies on Antimicrobial Efficacy
A significant case study involved the synthesis and evaluation of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives. These compounds were tested in conjunction with cell-penetrating peptides (CPPs), which enhanced their uptake into bacterial cells, thereby increasing their efficacy. The results demonstrated that when combined with octaarginine CPP, the antibacterial activity was significantly improved against resistant strains such as MRSA .
Anti-inflammatory Activity
In addition to antibacterial properties, this compound derivatives have shown promising anti-inflammatory activity . Research indicates that these compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The selectivity index (SI) for COX-2 inhibition was found to be significantly higher than that of traditional anti-inflammatory drugs like indomethacin, indicating a potential for reduced side effects .
Table: COX-2 Inhibition Data
| Compound Name | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 0.10 | 132 |
| Compound B | 0.25 | 31.29 |
| Indomethacin | 0.079 | - |
This data suggests that these thiophene-based sulfonamides could serve as effective anti-inflammatory agents with fewer gastrointestinal side effects compared to non-selective COX inhibitors .
Q & A
Basic: What are the standard synthetic routes for N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide?
The synthesis typically involves coupling thiophene-2-sulfonyl chloride with 4-(methylsulfonyl)aniline under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or dichloromethane. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography . Key steps include:
- Sulfonamide bond formation : Nucleophilic attack of the aniline’s amine group on the sulfonyl chloride.
- Solvent optimization : DMF enhances reactivity, while dichloromethane minimizes side reactions.
Advanced: How can reaction yields be optimized for complex sulfonamide derivatives like this compound?
Yield optimization requires:
- Temperature control : Maintaining 0–5°C during sulfonylation reduces decomposition.
- Catalyst use : Palladium-based catalysts improve coupling efficiency in multi-step syntheses .
- Automated techniques : Continuous flow reactors enhance reproducibility and scalability .
Advanced purification methods, such as preparative HPLC, resolve structurally similar byproducts .
Basic: What biological targets are associated with this compound?
This compound is studied for interactions with:
- Enzymes : Inhibition of cyclooxygenase-2 (COX-2) due to the sulfonamide group’s affinity for enzyme active sites .
- Antimicrobial targets : Disruption of bacterial cell wall synthesis via thiophene-sulfonamide interactions .
Initial screenings often use in vitro assays like enzyme-linked immunosorbent assays (ELISA) .
Advanced: How can molecular docking predict the binding mechanisms of this compound?
Tools like AutoDock Vina (with Lamarckian genetic algorithms) model ligand-receptor interactions by:
- Grid mapping : Calculating binding free energies and optimal conformations .
- Multithreaded optimization : Accelerating docking accuracy for large ligand libraries .
Validation via comparative molecular dynamics (MD) simulations ensures robustness .
Basic: What analytical techniques confirm the structural integrity of this compound?
- NMR spectroscopy : Assigns proton environments (e.g., thiophene vs. methylsulfonyl protons) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) .
- Infrared (IR) spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) .
Advanced: How does thermal stability impact the formulation of this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
- Decomposition thresholds : Critical for selecting storage conditions (e.g., ≤150°C for stable formulations) .
- Polymorphism screening : Identifies crystalline forms with enhanced solubility and bioavailability .
Basic: How do researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
- Dose-response reevaluation : Confirming IC₅₀ values across multiple cell lines .
- Structural analogs : Comparing activity trends with substituent variations (e.g., fluorophenyl vs. methoxyphenyl groups) .
- Meta-analysis : Aggregating data from high-throughput screening databases .
Advanced: What computational methods predict the pharmacokinetics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
